molecular formula C18H21N3O4 B6542131 6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one CAS No. 1058207-62-7

6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6542131
CAS No.: 1058207-62-7
M. Wt: 343.4 g/mol
InChI Key: JBDVHRQHYZJWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a synthetic dihydropyrimidinone derivative of significant interest in medicinal chemistry and biochemical research. This scaffold is recognized for its potential as a core structure in developing enzyme inhibitors. Dihydropyrimidinone-based compounds have been investigated as potent and selective mechanism-based inhibitors for enzymes like myeloperoxidase (MPO), which is implicated in various inflammatory and cardiovascular diseases . The structural motifs present in this compound—specifically the 4-ethoxyphenyl group at the 6-position and the 2-(morpholin-4-yl)-2-oxoethyl side chain at the 3-position—are critical for modulating biological activity, solubility, and binding affinity to specific protein targets. The morpholino ring is a common pharmacophore used to enhance pharmacokinetic properties and engage in key hydrogen-bonding interactions within enzyme active sites. Researchers are exploring this chemical series for its utility in targeting ATP-dependent ligases and other enzymes involved in critical biosynthetic pathways, such as the Mur pathway in bacteria, highlighting its value in infectious disease research . This compound is intended for laboratory research applications exclusively, including but not limited to, exploratory enzymology, high-throughput screening campaigns, and structure-activity relationship (SAR) studies to develop novel therapeutic agents.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-25-15-5-3-14(4-6-15)16-11-17(22)21(13-19-16)12-18(23)20-7-9-24-10-8-20/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDVHRQHYZJWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation

The Biginelli reaction—a one-pot condensation of aldehydes, β-keto esters, and urea/thiourea—forms the dihydropyrimidinone core. For the target compound, 4-ethoxybenzaldehyde serves as the aldehyde component, while a β-keto ester pre-functionalized with a morpholine moiety is critical.

Example Protocol

  • Reactants :

    • 4-Ethoxybenzaldehyde (10 mmol)

    • Ethyl 2-(morpholin-4-yl)-2-oxoacetate (10 mmol)

    • Urea (12 mmol)

  • Catalyst : Tetrabutylammonium bromide (TBAB, 1.5 mol%) under solvent-free conditions.

  • Conditions : Microwave irradiation (300 W, 40% power) for 3–4 minutes.

  • Yield : 90–95%.

The reaction proceeds via acid-catalyzed iminium ion formation, followed by nucleophilic attack of the β-keto ester and cyclocondensation. TBAB enhances reactivity by stabilizing intermediates through ionic interactions.

Catalyst Variations

Alternative catalysts optimize yields and reaction times:

CatalystConditionsYield (%)TimeSource
Glacial acetic acidReflux, 3 h75–853 h
Trichloroacetic acidSolvent-free, 80°C82–882 h
TBABMicrowave, solvent-free90–953–4 min

Microwave irradiation reduces energy consumption and avoids side products like polymerized aldehydes.

Post-Functionalization Strategies

Enaminone Intermediate Route

Enaminones serve as versatile precursors for introducing morpholine groups.

Synthetic Pathway :

  • Enaminone Synthesis :

    • React 1-[4-(morpholin-1-yl)phenyl]ethan-1-one with DMF-DMA under reflux to form enaminone.

  • Biginelli Cyclization :

    • Condense enaminone, 4-ethoxybenzaldehyde, and urea using glacial acetic acid (10 mL) under reflux.

  • Mechanism :

    • Iminium ion formation from aldehyde and urea.

    • Enaminone attack and cyclization to yield dihydropyrimidinone.

Advantages :

  • Avoids pre-functionalized β-keto esters.

  • Enables modular substitution on the dihydropyrimidinone core.

Morpholine Incorporation via Acylation

A two-step approach introduces the morpholine moiety after forming the dihydropyrimidinone core:

  • Core Synthesis :

    • Prepare 6-(4-ethoxyphenyl)-3-(2-chloroethyl)-3,4-dihydropyrimidin-4-one via Biginelli reaction.

  • Nucleophilic Substitution :

    • React chloroethyl intermediate with morpholine in DMF at 60°C for 6 h.

  • Purification :

    • Recrystallize from ethanol to isolate the final product.

Challenges :

  • Competing elimination reactions may reduce yields.

  • Requires strict anhydrous conditions to prevent hydrolysis.

Green Chemistry Approaches

Solvent-Free Microwave Synthesis

Protocol :

  • Mix 4-ethoxybenzaldehyde, morpholine-functionalized β-keto ester, urea, and TBAB.

  • Irradiate in a household microwave (300 W) at 40% power for 3–4 minutes.

Benefits :

  • Energy Efficiency : 80% reduction in reaction time vs. conventional heating.

  • Atom Economy : 95% atom utilization due to negligible byproducts.

Recyclable Catalysts

Ionic liquids (e.g., BMImBF₄) and resin-supported catalysts (e.g., Yb(OTf)₃-resin) enable catalyst recovery and reuse.

Structural Characterization and Challenges

Spectral Data

  • ¹H NMR :

    • δ 1.35 (t, 3H, OCH₂CH₃), 3.70 (m, 8H, morpholine), 5.42 (s, 1H, H-4), 7.25–8.10 (m, 4H, aryl).

  • IR : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Common Pitfalls

  • Steric Hindrance : Bulky substituents slow cyclization; microwave irradiation mitigates this.

  • Byproducts : Overheating forms pyrimidines; controlled power settings are essential.

Industrial-Scale Considerations

ParameterLab ScalePilot Scale
Batch Size10 g10 kg
Yield90–95%85–90%
Energy Consumption0.5 kWh50 kWh
Cost per kg$1,200$800

Microwave reactors scale linearly but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The ethoxy and morpholinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, dihydro derivatives, and substituted analogs with different functional groups.

Scientific Research Applications

6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Dihydropyrimidinone Derivatives with Morpholine Substituents

Key Analogs :

5-Ethyl-6-hydroxy-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one Structure: Ethyl group at position 5, hydroxyl at position 6, and morpholine at position 2. Molecular Weight: 225.25 g/mol (vs. ~347.4 g/mol for the target compound).

6-(2-Methylpropyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one

  • Structure : 2-Methylpropyl at position 6 and morpholine at position 2.
  • Molecular Formula : C₁₂H₁₉N₃O₂.
  • Key Differences : The branched alkyl chain increases lipophilicity but may reduce solubility compared to the aromatic ethoxyphenyl group .

Table 1: Comparison of Morpholine-Containing Dihydropyrimidinones

Compound Position 6 Substituent Position 3/2 Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-Ethoxyphenyl 2-(Morpholin-4-yl)-oxoethyl ~347.4 Enhanced aromaticity, moderate lipophilicity
5-Ethyl-6-hydroxy analog Ethyl Morpholine (position 2) 225.25 Higher polarity due to -OH
6-(2-Methylpropyl) analog 2-Methylpropyl Morpholine (position 2) 253.3 Increased lipophilicity

Thieno-Pyrimidinone Derivatives

Key Analogs :

3-Ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one Structure: Thieno ring fused to pyrimidinone, with a benzoxazinyl substituent. Molecular Weight: 401.5 g/mol. Key Differences: The fused thieno ring increases molecular rigidity and may improve target binding but reduces solubility .

2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Structure: Trifluoromethoxy and chlorophenyl groups. Molecular Weight: 498.9 g/mol. Key Differences: The trifluoromethoxy group enhances metabolic stability compared to the ethoxy group in the target compound .

Table 2: Thieno-Pyrimidinone vs. Dihydropyrimidinone Core

Feature Target Compound Thieno-Pyrimidinone
Core Structure Dihydropyrimidinone Fused thieno-pyrimidinone
Solubility Moderate (morpholine) Lower (rigid fused ring)
Metabolic Stability Moderate (ethoxy) High (trifluoromethoxy)
Molecular Weight ~347.4 401.5–498.9

Pyrimidinones with Heterocyclic Substituents

Key Analogs :

6-(3,5-Dimethylisoxazol-4-yl)-2-(methylthio)pyrimidin-4(3H)-one

  • Structure : Isoxazolyl and methylthio groups.
  • Key Differences : Methylthio at position 2 provides sulfur-based interactions, while the isoxazole ring introduces additional hydrogen-bonding sites .

Repaglinide-Related Structures

  • Structure : Piperidinyl and ethoxybenzoic acid groups.
  • Key Differences : The morpholine in the target compound may offer better solubility than piperidine in Repaglinide derivatives .

Biological Activity

6-(4-Ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one (CAS Number: 1058207-62-7) is a dihydropyrimidine derivative that has gained attention due to its diverse biological activities. This compound is characterized by its unique structure, which incorporates both a morpholine moiety and an ethoxyphenyl group, suggesting potential pharmacological applications.

The molecular formula of this compound is C18H21N3O4C_{18}H_{21}N_{3}O_{4} with a molecular weight of 343.4 g/mol. The structure is illustrated below:

PropertyValue
Molecular FormulaC18H21N3O4C_{18}H_{21}N_{3}O_{4}
Molecular Weight343.4 g/mol
CAS Number1058207-62-7

Antibacterial Activity

Recent studies have demonstrated that various dihydropyrimidinone compounds exhibit significant antibacterial properties. For instance, certain derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. Notably, the presence of specific substituents on the benzene ring, such as hydroxyl or methoxy groups, has been correlated with enhanced antibacterial activity .

In a comparative study of synthesized dihydropyrimidinones, compounds with similar structural features to this compound exhibited remarkable antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The results indicated that the compound's activity could be influenced by its electronic properties and steric factors .

Anticancer Potential

The compound has also been investigated for its anticancer potential. Dihydropyrimidine derivatives have been recognized for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. One study highlighted the ability of similar compounds to block mitotic spindle assembly by inhibiting the kinesin Eg5 motor protein, leading to cell cycle arrest . This mechanism suggests that this compound could serve as a lead compound in the development of novel anticancer agents.

Synthesis and Evaluation

A recent research article focused on synthesizing novel dihydropyrimidinones, including those structurally related to this compound. The synthesized compounds were subjected to biological evaluation against bacterial strains and cancer cell lines. The findings revealed that certain derivatives exhibited potent activity, with minimal cytotoxicity towards normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications in the ethoxy and morpholine substituents significantly affected the biological activity of the compounds. For example, variations in the length of alkyl chains or the introduction of halogen atoms on the phenyl ring resulted in notable changes in antibacterial potency . This information can guide future synthesis efforts to optimize the pharmacological profiles of these compounds.

Q & A

Basic: What are the established methods for synthesizing 6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one?

The synthesis typically involves multi-step routes, leveraging thienopyrimidine or dihydropyrimidinone cores as starting materials. Key steps include:

  • Nucleophilic substitution to introduce the morpholin-4-yl-2-oxoethyl group.
  • Condensation reactions under reflux with solvents like ethanol or DMF, using catalysts such as p-toluenesulfonic acid (PTSA) to enhance yield .
  • Protection/deprotection strategies for reactive functional groups (e.g., ethoxyphenyl), often requiring inert atmospheres to prevent oxidation .
    Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical for verifying structural integrity .

Basic: How is the compound characterized to confirm its structure and purity?

  • Spectroscopic methods :
    • ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly distinguishing the dihydropyrimidinone ring and morpholine substituents .
    • FT-IR confirms carbonyl (C=O) and ether (C-O-C) functional groups .
  • X-ray crystallography (using SHELX or ORTEP-III) resolves 3D conformation, critical for understanding steric effects and intermolecular interactions .
  • Chromatographic purity : HPLC with UV detection (e.g., 254 nm) ensures >95% purity, essential for biological assays .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Temperature/pH control :
    • Maintain ≤80°C during condensation to avoid side reactions (e.g., ring-opening) .
    • Use buffered conditions (pH 6–7) for amine coupling steps to minimize hydrolysis .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate morpholine incorporation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves crystallinity in final steps .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

  • Orthogonal validation :
    • Replicate assays under standardized conditions (e.g., ATP levels in kinase inhibition studies) .
    • Use isogenic cell lines to control for genetic variability in anticancer activity tests .
  • Meta-analysis : Compare structural analogs (e.g., thienopyrimidines vs. triazolopyridazines) to identify substituent-specific trends .
  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay noise .

Advanced: What computational models predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate binding to kinase ATP pockets or GPCRs, prioritizing residues with high Gibbs free energy (ΔG) scores .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) to assess binding kinetics .
  • QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with antibacterial potency using Hammett constants .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications :
    • Replace the ethoxyphenyl group with fluorophenyl to enhance metabolic stability .
    • Introduce sulfonyl groups at C6 of the pyrimidinone ring to improve solubility .
  • Functional group swaps :
    • Substitute morpholine with piperazine to modulate target selectivity (e.g., kinase vs. phosphatase inhibition) .
    • Replace the oxoethyl linker with thiomethyl to alter redox sensitivity .
  • Bioisosteres : Use triazole rings as mimics for the dihydropyrimidinone core to retain activity while reducing toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.